Cas no 1044507-44-9 (3-(4-(Trifluoromethoxy)phenyl)oxetane)

3-(4-(Trifluoromethoxy)phenyl)oxetane is a fluorinated oxetane derivative characterized by the presence of a trifluoromethoxy substituent on the phenyl ring. This structural feature imparts enhanced chemical stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxetane ring contributes to improved metabolic stability and bioavailability in drug design, while the trifluoromethoxy group offers electron-withdrawing properties that can influence reactivity and binding affinity. Its compatibility with cross-coupling reactions and other functionalizations further enhances its utility in organic synthesis. The compound is typically handled under inert conditions due to its sensitivity to moisture and strong acids or bases.
3-(4-(Trifluoromethoxy)phenyl)oxetane structure
1044507-44-9 structure
Product Name:3-(4-(Trifluoromethoxy)phenyl)oxetane
CAS No:1044507-44-9
MF:C10H9F3O2
MW:218.172473669052
CID:4918128
Update Time:2025-10-25

3-(4-(Trifluoromethoxy)phenyl)oxetane Chemical and Physical Properties

Names and Identifiers

    • 3-(4-(TRIFLUOROMETHOXY)PHENYL)OXETANE
    • 3-[4-(trifluoromethoxy)phenyl]oxetane
    • 3-(4-(Trifluoromethoxy)phenyl)oxetane
    • Inchi: 1S/C10H9F3O2/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8H,5-6H2
    • InChI Key: MOGRVUUMZAIJRE-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C1COC1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 205
  • XLogP3: 2.8
  • Topological Polar Surface Area: 18.5

3-(4-(Trifluoromethoxy)phenyl)oxetane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019124035-1g
3-(4-(Trifluoromethoxy)phenyl)oxetane
1044507-44-9 97%
1g
$754.00 2023-09-04
Chemenu
CM285610-1g
3-(4-(Trifluoromethoxy)phenyl)oxetane
1044507-44-9 95+%
1g
$669 2021-06-09
Chemenu
CM285610-1g
3-(4-(Trifluoromethoxy)phenyl)oxetane
1044507-44-9 95%+
1g
$859 2023-11-26

Additional information on 3-(4-(Trifluoromethoxy)phenyl)oxetane

Recent Advances in the Study of 3-(4-(Trifluoromethoxy)phenyl)oxetane (CAS: 1044507-44-9) in Chemical Biology and Pharmaceutical Research

The compound 3-(4-(Trifluoromethoxy)phenyl)oxetane (CAS: 1044507-44-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This oxetane derivative, characterized by a trifluoromethoxy substituent on the phenyl ring, exhibits remarkable stability and bioactivity, making it a promising candidate for drug development. Recent studies have explored its role as a building block in medicinal chemistry, particularly in the design of novel small-molecule inhibitors and modulators of biological targets.

One of the key areas of investigation has been the synthesis and optimization of 3-(4-(Trifluoromethoxy)phenyl)oxetane derivatives for enhanced pharmacokinetic properties. Researchers have employed advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and ring-opening polymerizations, to functionalize the oxetane core. These efforts have yielded compounds with improved solubility, metabolic stability, and target affinity. Notably, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that introducing electron-withdrawing groups at specific positions of the oxetane ring could significantly enhance the compound's binding affinity to G-protein-coupled receptors (GPCRs).

In addition to its synthetic versatility, 3-(4-(Trifluoromethoxy)phenyl)oxetane has shown promising biological activity in preclinical models. Recent in vitro and in vivo studies have highlighted its potential as an anti-inflammatory and anticancer agent. For instance, a research team at the University of Cambridge reported that derivatives of this compound exhibited potent inhibitory effects on NF-κB signaling pathways, which are implicated in chronic inflammatory diseases and cancer progression. These findings were further supported by molecular docking studies, which revealed strong interactions between the oxetane moiety and key residues in the NF-κB protein complex.

The pharmacological profile of 3-(4-(Trifluoromethoxy)phenyl)oxetane has also been investigated in the context of central nervous system (CNS) disorders. A 2024 study in ACS Chemical Neuroscience identified several oxetane-based analogs that crossed the blood-brain barrier (BBB) with high efficiency, suggesting their potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoromethoxy group was found to play a critical role in enhancing BBB permeability, likely due to its lipophilicity and ability to form hydrogen bonds with transport proteins.

Despite these advancements, challenges remain in the clinical translation of 3-(4-(Trifluoromethoxy)phenyl)oxetane-based therapeutics. Issues such as off-target effects, metabolic degradation, and formulation stability need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic optimization. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound class, with several candidates currently in early-stage clinical trials.

In conclusion, 3-(4-(Trifluoromethoxy)phenyl)oxetane (CAS: 1044507-44-9) represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Its unique chemical properties and demonstrated bioactivity make it a valuable tool for designing next-generation therapeutics. Future research should focus on elucidating its mechanism of action, optimizing its drug-like properties, and exploring its potential in combination therapies. As the field progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs across multiple disease areas.

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